Aldehyde-benzyl-PEG5-alkyne

Catalog No.
S12273273
CAS No.
M.F
C19H26O6
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldehyde-benzyl-PEG5-alkyne

Product Name

Aldehyde-benzyl-PEG5-alkyne

IUPAC Name

4-[2-[2-[2-(2-but-3-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C19H26O6/c1-2-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-19-6-4-18(17-20)5-7-19/h1,4-7,17H,3,8-16H2

InChI Key

AALNWPTUBYAKQV-UHFFFAOYSA-N

Canonical SMILES

C#CCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O
Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents like potassium permanganate.
  • Reduction: It can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
  • Substitution: The alkyne group can undergo nucleophilic substitution reactions with various nucleophiles.
  • Cycloaddition: It is capable of participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a key reaction in click chemistry .

The biological activity of aldehyde-benzyl-PEG5-alkyne primarily stems from its role as a linker in PROTACs, which are designed to induce targeted protein degradation. By connecting ligands that bind to specific proteins and E3 ubiquitin ligases, this compound facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome. This mechanism has significant implications for therapeutic interventions in diseases like cancer, where the degradation of specific proteins can lead to improved outcomes .

The synthesis of aldehyde-benzyl-PEG5-alkyne involves several steps:

  • Formation of the PEG Chain: The PEG chain is synthesized through the polymerization of ethylene oxide.
  • Introduction of the Benzyl Group: A nucleophilic substitution reaction introduces the benzyl group onto the PEG backbone.
  • Addition of the Alkyne Group: The alkyne functionality is incorporated via a Sonogashira coupling reaction.
  • Incorporation of the Aldehyde Group: Finally, the aldehyde group is introduced through the oxidation of a primary alcohol .

Industrial production methods typically mirror these laboratory techniques but are optimized for larger scale production, employing automated reactors and continuous flow systems to enhance yield and purity.

Aldehyde-benzyl-PEG5-alkyne has numerous applications across various fields:

  • Drug Development: It serves as a critical component in the design of PROTACs for targeted protein degradation.
  • Bioconjugation: The compound is utilized in click chemistry for attaching biomolecules, such as peptides or antibodies, to surfaces or other molecules.
  • Nanotechnology: Its properties facilitate applications in drug delivery systems and nanomaterials research .

Interaction studies involving aldehyde-benzyl-PEG5-alkyne focus on its reactivity with azide-bearing compounds through click chemistry. These studies reveal how effectively it can form stable triazole linkages, which are crucial for creating complex biomolecular architectures. The efficiency of these reactions often depends on conditions such as temperature, concentration, and the presence of catalysts .

Aldehyde-benzyl-PEG5-alkyne shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameStructure CharacteristicsUnique Features
Aldehyde-PEG4-alkyneShorter PEG chainLacks versatility compared to PEG5 variant
Benzyl-PEG5-alkyneContains only benzyl and alkyne groupsNo aldehyde functionality
Aldehyde-benzyl-PEG4-alkyneShorter PEG chainSimilarity in structure but less reactive
Alkyne-PEG5-OHHydroxyl instead of aldehydeProvides different reactivity options

The uniqueness of aldehyde-benzyl-PEG5-alkyne lies in its combination of an aldehyde group, benzyl group, and alkyne functionality linked through a PEG chain. This specific arrangement allows for greater versatility in

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

350.17293854 g/mol

Monoisotopic Mass

350.17293854 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

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